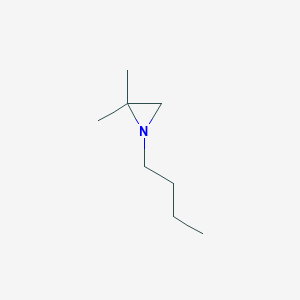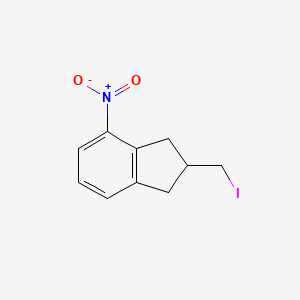
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of an iodomethyl group and a nitro group on the indene structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene typically involves the iodocyclization of appropriate precursors. One common method involves the reaction of 2-allylphenols with iodine in the presence of a solvent like ethyl acetate. The reaction conditions often include refluxing the mixture for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvent, temperature, and reaction time are crucial factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide and other nucleophiles.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indenes, while reduction reactions can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological assays to study its effects on different biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(iodomethyl)-2,3-dihydro-1H-indene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-2,3-dihydro-1H-indene: Lacks the iodomethyl group, affecting its reactivity and applications.
2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity and applications.
Uniqueness
The presence of both the iodomethyl and nitro groups in 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H10INO2 |
|---|---|
Peso molecular |
303.10 g/mol |
Nombre IUPAC |
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10INO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
Clave InChI |
YBANYQUZZPPHCG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


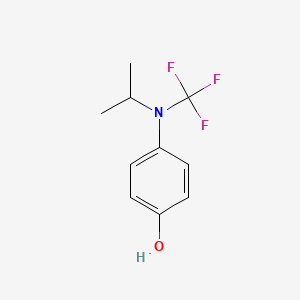
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
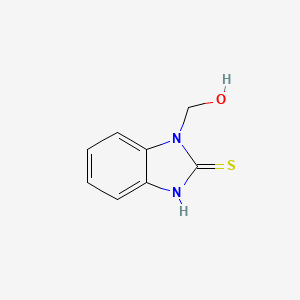
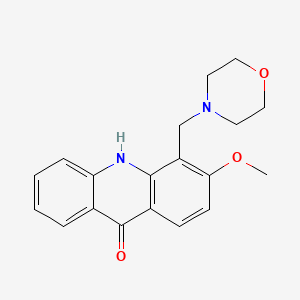
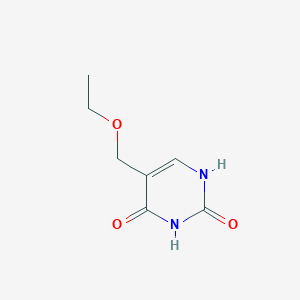
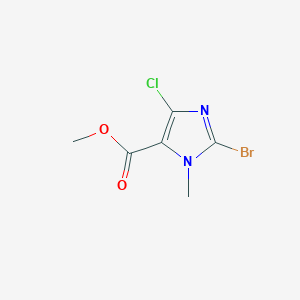
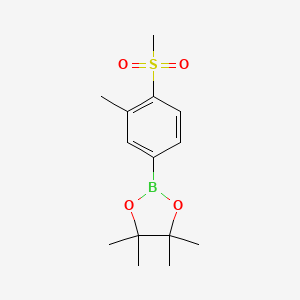

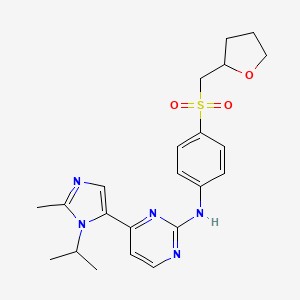

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
